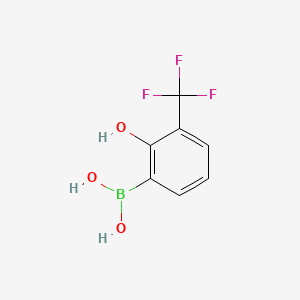

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(6(4)12)8(13)14/h1-3,12-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKFKKGOOLKAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674665 | |

| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-17-2 | |

| Record name | B-[2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fluorinated Scaffold: Technical Guide to 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid

[1]

Executive Summary

This technical guide analyzes 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid (CAS: 1072944-17-2 ), a specialized organoboron intermediate used in the synthesis of fluorinated biaryls and pharmaceutical scaffolds.[1]

Unlike simple phenylboronic acids, this compound features a "push-pull" electronic environment: the electron-donating hydroxyl group at the ortho position and the strongly electron-withdrawing trifluoromethyl group at the meta position.[1] This unique substitution pattern dictates specific handling requirements to manage the equilibrium between the free acid and its boroxine anhydride, as well as tailored protocols for Palladium-catalyzed cross-coupling to mitigate protodeboronation.

Part 1: Chemical Identity & Physiochemical Profile[1]

Core Data Table[1]

| Parameter | Technical Specification |

| Chemical Name | 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid |

| CAS Number | 1072944-17-2 |

| Molecular Formula | C₇H₆BF₃O₃ |

| Molecular Weight | 205.93 g/mol |

| SMILES | OB(O)C1=C(O)C(C(F)(F)F)=CC=C1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar hydrocarbons.[1] |

| Acidity (pKa) | Lower than PhB(OH)₂ (~8.[1][2][3]8) due to the electron-withdrawing CF₃ group.[1] |

Structural Reactivity Analysis[1]

-

The ortho-Hydroxy Effect: The hydroxyl group at the C2 position is capable of hydrogen bonding with the boronic acid moiety. In basic media (Suzuki conditions), this group deprotonates, potentially forming a cyclic boronate species or coordinating to the metal center, which can complicate transmetallation.

-

The meta-Trifluoromethyl Effect: The CF₃ group at C3 exerts a strong inductive electron-withdrawing effect (-I).[1] This increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by bases (formation of the boronate "ate" complex), but also potentially destabilizing the C-B bond toward protolytic cleavage.

Part 2: Handling, Stability & The Boroxine Cycle

Researchers often observe inconsistent yields when using this compound. The primary cause is not catalyst failure, but stoichiometry errors caused by the Boroxine Equilibrium .

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially under vacuum or dry storage. For 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid, this equilibrium is dynamic.[1]

Visualization: The Dehydration Equilibrium

The following diagram illustrates the reversible transformation between the monomeric acid and the trimeric boroxine.

Caption: Dynamic equilibrium between the active monomeric boronic acid and its inactive boroxine anhydride form.

Operational Tactic: Always assume a mixture of acid and anhydride exists. It is recommended to "activate" the material by dissolving it in the reaction solvent (e.g., Dioxane/Water) with the base 15 minutes prior to adding the catalyst. This pushes the equilibrium back to the reactive monomeric boronate species.

Part 3: Synthetic Utility & Protocols

Primary Application: Suzuki-Miyaura Cross-Coupling

The most critical application of CAS 1072944-17-2 is introducing the 2-hydroxy-3-(trifluoromethyl)phenyl motif into biaryl drug candidates.[1]

Challenge: The ortho-hydroxy group makes the C-B bond labile. Under harsh basic conditions (e.g., Na₂CO₃, reflux), protodeboronation is a major side reaction, leading to the loss of the boron group before coupling occurs.

Solution: Use a "mild base / active catalyst" system. The protocol below uses Potassium Phosphate (mild base) and XPhos (bulky, electron-rich ligand) to facilitate rapid oxidative addition and transmetallation at lower temperatures.

Optimized Experimental Protocol

Objective: Coupling 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (CAS 1072944-17-2) (1.2 – 1.5 equiv)[1]

-

Pd(OAc)₂ (2 mol%)[1]

-

XPhos (4 mol%)

-

K₃PO₄ (3.0 equiv)

-

Solvent: THF:Water (10:1 ratio)

Step-by-Step Methodology:

-

Pre-activation: In a reaction vial, dissolve the boronic acid (1.5 equiv) and K₃PO₄ (3.0 equiv) in the THF:Water mixture. Stir for 10 minutes at room temperature. Why? This converts boroxines to the active boronate species.

-

Catalyst Loading: Add the Aryl Bromide (1.0 equiv), Pd(OAc)₂, and XPhos.

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Reaction: Seal the vial and heat to 60°C . Note: Do not exceed 80°C to minimize protodeboronation.

-

Monitoring: Monitor via LC-MS. The product should appear within 2–6 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol), extract with Ethyl Acetate, and purify via flash chromatography.

Mechanistic Pathway (Suzuki Cycle)

The following diagram highlights the specific influence of the boronic acid structure on the catalytic cycle.

Caption: Suzuki-Miyaura catalytic cycle emphasizing the impact of steric (OH) and electronic (CF3) factors during transmetallation.[1][4][5][6][7][8][9][10]

Part 4: Applications in Drug Discovery[1][11]

The 2-hydroxy-3-(trifluoromethyl)phenyl moiety acts as a bioisostere for various lipophilic pharmacophores.

-

Fluorine Interactions: The CF₃ group enhances metabolic stability (blocking oxidation at the ring) and increases lipophilicity (LogP), improving membrane permeability.

-

Intramolecular Bonding: The ortho-hydroxyl group can form intramolecular hydrogen bonds with the fluorine atoms or adjacent carbonyls in the final drug molecule, locking the conformation into a bioactive shape (conformational restriction).

-

Benzoxaboroles: This specific boronic acid is a precursor to 7-trifluoromethyl-substituted benzoxaboroles, a class of compounds known for antifungal and anti-inflammatory activity (similar to Tavaborole mechanisms).[1]

References

-

National Institutes of Health (NIH). (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC8069678. Retrieved February 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Retrieved February 8, 2026, from [Link]

Sources

- 1. 1423-27-4|(2-Trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. 2-(Trifluoromethyl)phenylboronic acid = 95.0 1423-27-4 [sigmaaldrich.com]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid, a critical building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data points to explore the underlying chemical principles that govern this compound's behavior in various solvent systems. We will delve into the structural nuances of the molecule, provide field-proven methodologies for solubility determination, and offer expert insights into solvent selection for practical applications.

Introduction: Understanding the Molecule

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is a bifunctional molecule whose solubility is dictated by a delicate interplay of its constituent parts: the phenyl ring, the boronic acid moiety, a hydroxyl group, and a trifluoromethyl group.

-

Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is capable of hydrogen bonding and can exist in equilibrium with its trimeric anhydride, the corresponding boroxine. This equilibrium is solvent-dependent and a critical factor in solubility.

-

Ortho-Hydroxyl Group (-OH): Positioned adjacent to the boronic acid, this group can form an intramolecular hydrogen bond with one of the boronic acid's hydroxyls. This interaction can influence the molecule's conformation, acidity, and solvation.

-

Meta-Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing and lipophilic group significantly impacts the electronic properties of the aromatic ring and increases the molecule's overall hydrophobicity.[1]

The unique arrangement of these groups presents both challenges and opportunities for solubilization, which this guide will systematically address.

Physicochemical Properties Governing Solubility

A quantitative understanding of solubility begins with the compound's fundamental physicochemical properties. While experimental data for this specific molecule is not widely published, we can make expert predictions based on well-studied analogues.

Acidity (pKa) and its Impact on Aqueous Solubility

The molecule possesses two acidic protons: one on the phenolic hydroxyl group and one associated with the Lewis acidic boronic acid.

-

Phenolic pKa: The phenolic proton is expected to have a pKa significantly lower than phenol itself (~10) due to the electron-withdrawing effects of the adjacent boronic acid and the trifluoromethyl group.

-

Boronic Acid pKa: Unsubstituted phenylboronic acid has a pKa of approximately 8.83.[2] The ortho-hydroxyl group and the meta-trifluoromethyl group will influence this value. For instance, 2-hydroxyphenylboronic acid has a predicted pKa of 8.61, while ortho-(trifluoromethoxy)phenylboronic acid has a pKa of 9.51.[3][4] This suggests the boronic acid pKa of the title compound will likely fall within the 8.5-9.5 range.

Causality: The solubility of this compound in aqueous media will be highly pH-dependent.

-

At pH < pKa (phenol) , the molecule is neutral and its (likely low) intrinsic solubility will dominate.

-

As the pH increases above the phenolic pKa , the molecule will form a phenolate, increasing its polarity and aqueous solubility.

-

As the pH increases further towards and above the boronic acid pKa , the boronic acid will convert to the tetrahedral boronate anion [B(OH)₃]⁻, further enhancing aqueous solubility.

This relationship is crucial for designing aqueous formulations, purification strategies (e.g., acid-base extraction), and certain biological assays.

Lipophilicity (LogP)

The presence of the trifluoromethyl group, a highly lipophilic substituent, is expected to give the molecule a relatively high LogP (partition coefficient), indicating a preference for nonpolar environments. While unsubstituted phenylboronic acid is water-soluble to about 10 g/L, the introduction of a CF₃ group generally decreases aqueous solubility.[2][5] Conversely, this increased lipophilicity suggests better solubility in many organic solvents.

A Practical Guide to Solvent Selection

The choice of solvent is paramount for any application, from chemical synthesis to analytical characterization. Based on the principles of "like dissolves like" and the specific properties of our molecule, we can propose a rational approach to solvent selection.

Table 1: Predicted Solubility and Recommended Solvents for 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid

| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale & Expert Insights |

| Protic Solvents | Methanol, Ethanol | Moderate to High | The hydroxyl groups of the solvent can engage in hydrogen bonding with both the boronic acid and the phenolic hydroxyl groups of the solute. These are often good choices for creating stock solutions for reactions. |

| Water (pH-adjusted) | Low (neutral pH) | As discussed, solubility is expected to be low at neutral pH but will increase significantly at basic pH (>9-10). For aqueous reactions (e.g., Suzuki coupling), the use of a base is often sufficient to achieve dissolution. | |

| Aprotic Polar | DMSO, DMF, THF, Acetone | High | These solvents are excellent at solvating polar functional groups. Phenylboronic acids generally show high solubility in ketones and ethers.[6] DMSO is a common choice for creating high-concentration stock solutions for biological screening, though its presence can sometimes interfere with assays.[7] THF is an excellent solvent for many organic reactions involving boronic acids. |

| Aprotic Nonpolar | Toluene, Hexanes | Very Low | The high polarity of the boronic acid and hydroxyl groups makes solubility in nonpolar hydrocarbon solvents extremely poor. Phenylboronic acid has very low solubility in hydrocarbons.[6] These solvents can, however, be useful as anti-solvents for crystallization or for washing solid material to remove nonpolar impurities. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | Phenylboronic acid itself has moderate solubility in chloroform.[6] The lipophilic CF₃ group may enhance solubility in DCM, but the hydrogen bonding capacity of the -OH and -B(OH)₂ groups may limit it. Useful for extractions and chromatography. |

Experimental Protocols for Solubility Determination

Trustworthy solubility data is generated through robust, self-validating protocols. We present methodologies for both early-stage (kinetic) and late-stage (thermodynamic) drug development, which can be adapted for research purposes.

Kinetic Solubility Assay (High-Throughput Screening)

This method is ideal for early-stage discovery when compound availability is limited. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[8][9]

Diagram 1: Workflow for Kinetic Solubility Determination

Caption: A streamlined workflow for determining kinetic solubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid in 100% DMSO.

-

Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the target concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.[9]

-

Equilibration: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 2 hours.[9]

-

Precipitate Removal: Filter the samples through a solubility filter plate into a clean collection plate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy, comparing the result against a calibration curve prepared from the DMSO stock.

Trustworthiness Check: The protocol is self-validating by including control compounds with known high and low solubility. The final result should be independent of the initial concentration tested (provided it's above the solubility limit).

Thermodynamic Solubility Assay (The Gold Standard)

This "shake-flask" method measures the equilibrium solubility of the solid compound and is crucial for lead optimization and formulation development.[10]

Diagram 2: Workflow for Thermodynamic Solubility Determination

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxyphenylboronic acid | 89466-08-0 [chemicalbook.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

Technical Guide: Stability, Storage, and Handling of 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid

Executive Summary

Compound: 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid CAS: 151169-66-9 Core Challenge: This compound is not a static entity.[1][2][3] Due to the ortho-hydroxyl group, it exists in a dynamic equilibrium between the open boronic acid, the cyclic benzoxaborole (hemi-ester), and the trimeric boroxine . Critical Insight: Unlike typical phenylboronic acids where air oxidation is the primary risk, the stability of this compound is governed by moisture-driven equilibrium shifts and base-catalyzed protodeboronation . The electron-withdrawing trifluoromethyl (-CF₃) group increases the Lewis acidity of the boron center, making it highly reactive toward nucleophiles but paradoxically more stable against oxidation when cyclized.

Part 1: Structural Dynamics & Chemical Identity

To handle this compound effectively, one must understand that "purity" is a fluid concept in the solid state due to reversible dehydration.

The "Chameleon" Equilibrium

In the solid state and non-aqueous solutions, the ortho-hydroxyl group attacks the boron center, releasing water to form a cyclic benzoxaborole. This is often the dominant form and should not be mistaken for degradation.

Figure 1: The dynamic equilibrium. The formation of the benzoxaborole (green) is an intramolecular stabilization mechanism unique to ortho-hydroxy boronic acids.

The Trifluoromethyl Effect

The -CF₃ group at position 3 is an Electron-Withdrawing Group (EWG).

-

Consequence 1 (Acidity): It significantly lowers the pKa of the phenolic hydroxyl and increases the Lewis acidity of the boron.

-

Consequence 2 (Stability): It renders the C-B bond susceptible to cleavage (protodeboronation) in basic conditions (pH > 8).

Part 2: Degradation Mechanisms

Understanding how the molecule fails allows us to prevent it.

Irreversible: Protodeboronation (The Real Threat)

While many researchers fear oxidation, base-catalyzed hydrolysis is the primary mode of irreversible destruction for electron-deficient boronic acids.

-

Mechanism: Hydroxide ions coordinate to the Lewis-acidic boron, forming a boronate anion. The strong EWG (-CF₃) stabilizes the transition state for the cleavage of the C-B bond, releasing the boron moiety and leaving behind 2-(trifluoromethyl)phenol.

-

Trigger: Storage in standard glass (which can be slightly alkaline) or exposure to basic vapors/solvents.

Reversible: Dehydration

The compound may appear to "change" melting point or solubility over time. This is usually the reversible loss of water to form the boroxine anhydride.

-

Correction: Adding a small amount of water or conducting reactions in aqueous media usually reverts the trimer back to the monomer/benzoxaborole active species.

Part 3: Storage Protocols

This protocol is designed to minimize moisture flux (which shifts equilibrium) and prevent base-catalyzed decomposition.

The "Cold & Inert" Standard

| Parameter | Specification | Causality |

| Temperature | 2°C to 8°C (Short Term)-20°C (Long Term > 3 months) | Slows the kinetics of any trace hydrolysis or oxidation. |

| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen. While benzoxaboroles are oxidation-resistant, the open form is not.[4] |

| Container | Polypropylene (PP) or Teflon | Crucial: Avoid standard soda-lime glass for long-term storage, as surface alkalinity can catalyze deboronation. Borosilicate glass is acceptable if silanized. |

| Desiccant | Silica Gel or P₂O₅ | Prevents uncontrolled hydration/caking. |

Handling Workflow

-

Warm Up: Allow the sealed container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating erratic equilibrium shifts.

-

Aliquot: If using frequently, divide into single-use aliquots to avoid repeated freeze-thaw cycles.

-

Re-seal: Purge headspace with inert gas and seal with Parafilm.

Part 4: Quality Control & Analytics (Self-Validating Methods)

Standard QC methods can yield confusing results due to the equilibrium. Use these adapted protocols.

NMR Validation Strategy

Running a standard ¹H NMR in CDCl₃ often results in broad, messy peaks due to rapid exchange between open and cyclic forms.

-

Recommended Solvent: DMSO-d₆ with a trace of D₂O (or CD₃OD).

-

Why: DMSO is a strong Lewis base that coordinates to the boron, breaking the internal benzoxaborole bond and "locking" the molecule into a single, observable open form.

-

-

Interpretation:

-

Look for the disappearance of the B-OH protons (often broad/invisible in MeOD).

-

Purity Check: Monitor the aromatic region. The cleavage product (2-trifluoromethylphenol) will have distinct chemical shifts compared to the boronic acid.

-

HPLC Method (Acidic Lock)

Neutral or basic mobile phases will cause peak tailing and on-column degradation.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .

-

Mechanism: The acid suppresses the ionization of the boronic acid and prevents interaction with silanol groups on the column.

QC Decision Tree

Figure 2: Self-validating QC workflow. The addition of D₂O is a critical step to distinguish between kinetic broadening (harmless) and chemical degradation (failure).

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. (Demonstrates the instability of electron-deficient boronic acids in base). Link

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and pharmacology. MedChemComm. (Discusses the benzoxaborole equilibrium). Link

-

Sigma-Aldrich/Merck . (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)phenylboronic acid (Analogous stability data for CF3-substituted boronic acids). Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-HYDROXY-3-(TRIFLUOROMETHYL)PHENYL BORONIC ACID CAS#: 1072944-17-2 [m.chemicalbook.com]

- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid

Introduction: A Versatile Building Block in Modern Synthesis

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is a specialized organoboron reagent that has garnered significant attention from researchers in medicinal chemistry, drug discovery, and materials science. Its unique structural arrangement, featuring a boronic acid, an ortho-hydroxyl group, and an electron-withdrawing trifluoromethyl group on the same aromatic scaffold, imparts a distinct and highly valuable reactivity profile.

The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance crucial pharmacokinetic properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1] The boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium- and copper-catalyzed cross-coupling reactions.[2][3] The ortho-hydroxyl group introduces another layer of complexity and opportunity, enabling intramolecular interactions, directing reactivity, and serving as a precursor to important heterocyclic systems like benzoxaboroles.[4]

This guide provides an in-depth exploration of the core reactivity of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid, moving beyond simple reaction schemes to explain the causality behind its behavior and offering practical, field-proven insights for its application.

Physicochemical Properties and Structural Analysis

The reactivity of this molecule is a direct consequence of the interplay between its constituent functional groups. Understanding its fundamental properties is key to predicting its behavior and optimizing reaction conditions.

| Property | Value |

| CAS Number | 1072944-17-2[5] |

| Molecular Formula | C7H6BF3O3 |

| Molecular Weight | 205.93 g/mol [5] |

| Appearance | Typically an off-white to white solid |

| pKa | The acidity is significantly influenced by the substituents. The strong inductive effect of the -CF3 group increases the Lewis acidity of the boron center.[4] However, ortho-substituents can also introduce steric effects that may decrease acidity by hindering the transition to a tetrahedral boronate ion.[6][7] |

Key Structural Influences:

-

Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group enhances the electrophilicity of the ipso-carbon and the Lewis acidity of the boron atom. This electronic perturbation can accelerate key steps in cross-coupling reactions, such as transmetalation.[1][4]

-

Ortho-Hydroxyl Group (-OH): The proximity of the hydroxyl group to the boronic acid is critical. It can form an intramolecular hydrogen bond, influencing the conformation and stability of the molecule.[6][8] In catalytic cycles, it can act as a directing group or a participating ligand, and under certain conditions, it can compete as a nucleophile.

-

Boroxine Formation: Like many boronic acids, 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid can exist in equilibrium with its cyclic anhydride, a boroxine. This dehydration process can affect solubility and reactivity, and it is often advisable to use the reagent with the understanding that varying amounts of the anhydride may be present.[9]

Core Reactivity Profile: Cross-Coupling and Beyond

The synthetic utility of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is most prominently demonstrated in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl and related structures.[10][11] The reaction is valued for its mild conditions and high functional group tolerance.[2]

Mechanistic Considerations:

The catalytic cycle involves three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The electron-deficient nature of the aromatic ring in 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is expected to facilitate the transmetalation step, which is often rate-limiting. The choice of base is crucial; it must be strong enough to activate the boronic acid, forming a more nucleophilic boronate species, without causing unwanted side reactions with the hydroxyl group.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Synthesis of a Biaryl Compound

-

Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid (1.0 eq.), the desired aryl halide (e.g., 4-bromoanisole, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for forming aryl-heteroatom bonds, offering an alternative to the Buchwald-Hartwig amination that often proceeds under milder, aerobic conditions.[3][12] This reaction is particularly relevant for 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid due to its utility in synthesizing substituted anilines and phenols, which are prevalent in pharmaceuticals.

Mechanistic Considerations:

The Chan-Lam reaction is typically catalyzed by copper(II) salts, such as Cu(OAc)2.[13] The mechanism is thought to involve the formation of a copper-boronate complex, followed by coordination of the nucleophile (amine or alcohol). An oxidative coupling process, potentially involving a Cu(III) intermediate, leads to the formation of the C-N or C-O bond. The reaction can often be run in the presence of air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[12]

Caption: Simplified catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Exemplary Experimental Protocol: N-Arylation of an Amine

-

Reagent Preparation: In a flask open to the air, combine 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid (1.2 eq.), the desired amine (1.0 eq.), copper(II) acetate (Cu(OAc)2, 1.0-2.0 eq. for stoichiometric or 10-20 mol% for catalytic), and a base such as pyridine or triethylamine (2.0 eq.).

-

Solvent Addition: Add a suitable solvent, typically dichloromethane (DCM) or methanol.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change from blue/green to brown. Monitor progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the N-arylated product.

Synthesis, Handling, and Safety

Synthesis: The synthesis of ortho-hydroxy substituted arylboronic acids can be challenging. A common route involves the ortho-lithiation of a protected phenol, followed by borylation with a trialkyl borate and subsequent deprotection. Careful control of temperature and stoichiometry is essential to achieve good yields.

Handling and Storage: 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is known to be an irritant to the skin and eyes. The compound should be stored in a tightly sealed container in a cool, dry place to minimize dehydration to the boroxine and prevent degradation.

Applications in Drug Discovery and Advanced Materials

The unique substitution pattern of this reagent makes it a high-value intermediate for synthesizing complex molecules with desirable biological or material properties.

-

Pharmaceutical Intermediates: The resulting 2-hydroxy-3-(trifluoromethyl)phenyl motif is a key component in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents. The -CF3 group enhances potency and improves the ADME (absorption, distribution, metabolism, and excretion) profile.[1]

-

Precursors to Benzoxaboroles: The ortho-hydroxyarylboronic acid structure is a direct precursor to benzoxaboroles via reduction or other cyclization strategies.[4] Benzoxaboroles are a class of compounds with significant antimicrobial and antifungal activity, exemplified by the FDA-approved drug Kerydin (Tavaborole).[4]

-

Sensing and Materials: Arylboronic acids are widely used in the development of sensors for carbohydrates and other diols.[14] The electronic properties imparted by the -CF3 and -OH groups can be used to fine-tune the binding affinity and signaling response in such sensor systems.

Conclusion

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is more than just another building block; it is a sophisticated tool for modern synthetic chemists. Its reactivity is governed by a delicate balance of electronic, steric, and coordinative effects stemming from its trifluoromethyl and hydroxyl substituents. A thorough understanding of these underlying principles enables researchers to harness its potential in Suzuki-Miyaura and Chan-Lam couplings to construct complex molecular architectures efficiently. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of precisely functionalized reagents like this one will remain paramount to innovation.

References

-

Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1). Available from: [Link]

-

Thuronyi, B. W., et al. (2021). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Boronic Acids in Modern Pharmaceutical Intermediates: A Look at 2,4-Bis(trifluoromethyl)phenylboronic Acid. Available from: [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. Available from: [Link]

-

Kim, H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1). Available from: [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available from: [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available from: [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. Available from: [Link]

-

Tlili, A., et al. (2018). Electrophilic Trifluoromethylselenolation of Boronic Acids. Molecules, 23(11), 2999. Available from: [Link]

-

Harris, D. E., et al. (2021). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Chemical Society Reviews, 50(12), 7059-7079. Available from: [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]

-

Podgorsek, A. J., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21308-21314. Available from: [Link]

-

ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. Available from: [Link]

-

Zhu, J., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. The Journal of Organic Chemistry, 86(1), 161-234. Available from: [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available from: [Link]

-

ResearchGate. (PDF) Electrophilic Trifluoromethylselenolation of Boronic Acids. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

-

Chan, D. M. T., & Lam, P. Y. S. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). Royal Society of Chemistry. Available from: [Link]

-

Ilyés, T. Z., et al. (2016). Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling. Periodica Polytechnica Chemical Engineering, 60(4), 237-241. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Putative Crystal Structure of 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide addresses the structural characteristics of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. Extensive searches of public databases and scientific literature have revealed that the experimental crystal structure of this specific molecule has not yet been reported. In light of this, this document provides a comprehensive analysis based on established principles of solid-state chemistry and the known crystal structures of closely related analogues. We present a putative structural model, propose a detailed experimental workflow for its empirical determination, and discuss the anticipated structural motifs and their implications for the compound's physicochemical properties and applications in drug design.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, into the aryl ring dramatically influences the molecule's properties. The high electronegativity of fluorine can enhance the Lewis acidity of the boronic acid, impacting its reactivity and stability.[1] Furthermore, the CF₃ group is a bioisostere for several functional groups and can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2]

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is a particularly intriguing scaffold. The ortho-hydroxy group, in conjunction with the boronic acid moiety, can act as a bidentate ligand for metals and has been explored in the development of sensors and catalysts. The adjacent trifluoromethyl group introduces a strong electron-withdrawing effect, which is expected to modulate the acidity of both the phenolic proton and the boronic acid. Understanding the three-dimensional arrangement of these functional groups in the solid state is crucial for predicting intermolecular interactions, crystal packing, solubility, and ultimately, its behavior in biological systems.

While the definitive crystal structure of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid remains to be elucidated, we can infer a likely structural arrangement by examining its chemical cousins.

Predicted Molecular and Supramolecular Structure

Based on the well-documented crystal structures of analogous phenylboronic acids, particularly ortho- and para-substituted (trifluoromethoxy)phenylboronic acids, we can predict the key structural features of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid.[1]

The Hydrogen-Bonded Dimer: A Fundamental Motif

A near-universal feature in the crystal structures of arylboronic acids is the formation of hydrogen-bonded dimers.[1] We anticipate that two molecules of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid will associate via two strong O-H···O hydrogen bonds between their boronic acid groups, forming a stable, centrosymmetric dimer.

Intramolecular Interactions: The Role of the Ortho-Hydroxy Group

The presence of a hydroxyl group at the ortho position introduces the possibility of an intramolecular hydrogen bond with one of the oxygen atoms of the boronic acid moiety. This interaction would lead to the formation of a six-membered ring, which would likely influence the conformation of the boronic acid group relative to the phenyl ring. Specifically, it would favor a syn-anti conformation of the boron-bonded hydroxyl groups.[1]

The Influence of the Trifluoromethyl Group

The bulky and electron-withdrawing trifluoromethyl group at the 3-position is expected to sterically interact with the adjacent boronic acid and hydroxyl groups. This could lead to a slight twisting of the boronic acid group out of the plane of the aromatic ring to minimize steric repulsion.[1] The CF₃ group is not expected to participate directly in hydrogen bonding as an acceptor.

A proposed diagram of the putative molecular interactions is presented below:

Caption: Predicted intermolecular and intramolecular interactions.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to empirically determine the crystal structure of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring the production of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis and Purification

A plausible synthetic route to 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid would involve the ortho-lithiation of 2-(trifluoromethyl)phenol, followed by reaction with a trialkyl borate and subsequent acidic workup. High purity of the starting material is paramount for successful crystallization.

Protocol: Synthesis of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid

-

Starting Material: 2-(Trifluoromethyl)phenol (>98% purity).

-

Protection (Optional but Recommended): Protect the phenolic hydroxyl group (e.g., as a methoxymethyl ether) to prevent interference with the lithiation step.

-

Ortho-Lithiation: Dissolve the protected phenol in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 2-4 hours.

-

Borylation: Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Deprotection and Workup: Quench the reaction with aqueous HCl. This will hydrolyze the borate ester and remove the protecting group.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is necessary.

Protocol: Single Crystal Growth

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer of a diffractometer.

X-ray Diffraction Analysis

Protocol: Single-Crystal X-ray Diffraction

-

Data Collection: Mount a suitable single crystal on a single-crystal X-ray diffractometer equipped with a low-temperature device (to minimize thermal motion). Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Data Validation and Deposition: Validate the final crystal structure using software such as PLATON and deposit the crystallographic information file (CIF) in a public database like the Cambridge Crystallographic Data Centre (CCDC).

The following diagram illustrates the proposed experimental workflow:

Caption: Experimental workflow for crystal structure determination.

Physicochemical Properties and Applications in Drug Discovery

The structural features of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid have direct implications for its use in drug development.

| Property | Predicted Influence of Structure | Implication in Drug Discovery |

| Acidity | The electron-withdrawing CF₃ group will increase the acidity of the boronic acid and the phenolic proton. Intramolecular H-bonding may modulate this effect. | Enhanced binding to biological targets through stronger interactions. Altered pKa can affect solubility and cell permeability. |

| Lipophilicity | The CF₃ group significantly increases lipophilicity. | Can improve membrane permeability and oral bioavailability. |

| Binding Interactions | The ortho-hydroxy and boronic acid groups can form a bidentate chelate with metal ions in metalloenzymes. The molecule can act as a hydrogen bond donor and acceptor. | Potential for potent and selective enzyme inhibition. |

| Metabolic Stability | The C-F bonds are very strong, making the CF₃ group resistant to metabolic degradation. | Increased in vivo half-life of drug candidates. |

This compound is a valuable building block for creating more complex molecules via Suzuki-Miyaura cross-coupling, enabling the synthesis of novel biaryl structures for screening as potential therapeutics.

Conclusion

While the definitive crystal structure of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is yet to be reported, a robust model of its solid-state arrangement can be predicted based on the known structures of its analogues. The formation of a hydrogen-bonded dimer is almost certain, and an intramolecular hydrogen bond between the ortho-hydroxyl group and the boronic acid is highly probable. These features, driven by the interplay of the trifluoromethyl, hydroxyl, and boronic acid functionalities, will govern the compound's physicochemical properties and its utility in the design of new pharmaceuticals. The experimental workflow detailed herein provides a clear path for researchers to elucidate the empirical structure and validate these predictions, a critical step towards fully harnessing the potential of this versatile chemical entity.

References

-

Chem-Impex. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenylboronic acid. Retrieved February 8, 2026, from [Link]

-

Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. PubChem. Retrieved February 8, 2026, from [Link]

-

Nongrum, S., Das, S., & Vishwakarma, J. (2019). Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. European Journal of Chemistry, 10(4), 349-355. [Link]

-

Sharma, R., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

-

Ferreira, I. V., & Ferreira, L. G. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(2), 143. [Link]

Sources

Advanced Technical Guide: Analogs of 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid (CAS 1072944-17-2) and its structural analogs. As a trifluoromethylated arylboronic acid, this scaffold represents a critical intersection of organofluorine and organoboron chemistry. It serves as a high-value building block in the synthesis of benzoxaboroles , a class of boron-heterocycles with proven clinical efficacy (e.g., Tavaborole, Crisaborole) as phosphodiesterase-4 (PDE4) and leucyl-tRNA synthetase inhibitors. Furthermore, the unique electronic perturbation introduced by the 3-CF₃ group makes this compound a superior Lewis acid catalyst and a sensitive receptor for diol recognition (sugar sensing) at physiological pH.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic & Electronic Effects

The molecule consists of a phenyl ring substituted with three distinct functional groups acting in concert:

-

Position 1 (Boronic Acid, -B(OH)₂): A vacant p-orbital on the boron atom confers Lewis acidity, enabling reversible covalent bonding with nucleophiles (e.g., serine proteases, cis-diols).

-

Position 2 (Hydroxyl, -OH): Provides an intramolecular hydrogen bond donor/acceptor site. Crucially, it facilitates the formation of cyclic boronate esters or "ate" complexes.

-

Position 3 (Trifluoromethyl, -CF₃): A strong electron-withdrawing group (EWG).

-

Acidity Modulation: The inductive effect (-I) of the CF₃ group at the ortho position to the hydroxyl and meta to the boron significantly lowers the pKₐ of the boronic acid moiety compared to the unsubstituted parent. This shift allows for tighter binding of diols at physiological pH (7.4).

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the 3-position, a common clearance pathway.

-

Dynamic Equilibrium & Boroxine Formation

Unlike simple carboxylic acids, 2-hydroxy-3-(trifluoromethyl)phenylboronic acid exists in a dynamic equilibrium. In the solid state or anhydrous solvents, it readily dehydrates to form a cyclic trimeric anhydride known as a boroxine .

-

Monomer: Active species in aqueous/biological media.

-

Boroxine: Thermodynamically stable storage form; reverts to monomer upon hydrolysis.

Part 2: Synthetic Strategies

The synthesis of this scaffold requires precise regiocontrol to install the boronic acid adjacent to the hydroxyl group while preserving the trifluoromethyl moiety.

Method A: Directed Ortho-Metalation (DoM) - The Gold Standard

This protocol relies on the Directed Ortho Metalation (DoM) strategy using a protected phenol. The oxygen atom directs the lithiation to the ortho position (C1), followed by electrophilic quench with a borate ester.

Protocol Design:

-

Protection: The 2-OH must be protected (e.g., Methoxymethyl ether, MOM) to prevent deprotonation and allow coordination with the lithium base.

-

Lithiation:

-Butyllithium ( -

Borylation: Triisopropyl borate (B(O

Pr)₃) serves as the electrophile. -

Hydrolysis: Acidic workup removes the protecting group and hydrolyzes the boronate ester.

Method B: Palladium-Catalyzed Borylation (Miyaura)

For analogs where DoM is sterically hindered, a transition-metal catalyzed approach is preferred using a pre-functionalized aryl halide.

-

Substrate: 2-Bromo-6-(trifluoromethyl)phenol (or protected variant).

-

Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos.

-

Diboron Source: Bis(pinacolato)diboron (B₂pin₂).

Part 3: Visualization of Synthetic Workflow

Figure 1: Directed Ortho-Metalation (DoM) pathway for the regioselective synthesis of the target scaffold.

Part 4: Key Analogs & Structure-Activity Relationships (SAR)

The versatility of the 2-hydroxy-3-(trifluoromethyl)phenylboronic acid scaffold allows for the generation of several high-impact analogs.

| Analog Class | Structural Modification | Key Property / Application |

| Benzoxaboroles | Cyclic hemiester formation (via 2-CH₂OH or 2-CHO) | Drug Discovery: Enhanced metabolic stability and target specificity (e.g., Tavaborole). The cyclic structure locks the boron in a reactive conformation. |

| Fluorinated Isosteres | 3-Fluoro or 4-Fluoro substitution | Fine-Tuning: Modulates pKₐ slightly less aggressively than CF₃. Used to optimize solubility and permeability. |

| Pinacol Esters | Boronic acid protected as pinacol ester | Synthetic Utility: Stable precursor for Suzuki-Miyaura coupling; resistant to protodeboronation during storage. |

| Oxaborinines | Expansion to 6-membered boron heterocycle | Materials Science: Used in the development of covalent organic frameworks (COFs) and fluorescent sensors. |

Mechanism of Action: Reversible Covalent Inhibition

These analogs function primarily through the formation of a tetrahedral boronate adduct with nucleophilic residues in proteins (e.g., Serine-195 in chymotrypsin-like proteases).

Figure 2: Mechanism of reversible covalent inhibition of serine proteases by the boronic acid pharmacophore.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

-

Starting Material: Dissolve 3-(trifluoromethyl)phenol (10 mmol) in dry DCM (50 mL).

-

Protection: Add

-diisopropylethylamine (DIPEA, 12 mmol) followed by chloromethyl methyl ether (MOM-Cl, 11 mmol) dropwise at 0°C. Stir for 2 hours. Wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. -

Lithiation: Dissolve the protected phenol in dry THF (30 mL). Cool to -78°C. Add

-BuLi (2.5 M in hexanes, 11 mmol) dropwise over 20 mins. The solution may turn yellow/orange. Stir for 1 hour at -78°C. -

Borylation: Add triisopropyl borate (15 mmol) rapidly. Allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis: Quench with 2N HCl (20 mL) and stir vigorously for 1 hour to cleave the MOM group and hydrolyze the ester.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry and concentrate. Recrystallize from Acetonitrile/Water to yield the white solid product.

Protocol 2: General Suzuki-Miyaura Coupling

This scaffold is an excellent coupling partner for synthesizing biaryl drug candidates.

-

Reagents: Combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane:Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Degas with Argon for 10 mins. Heat at 80°C for 4-12 hours.

-

Validation: Monitor by TLC or LC-MS. The CF₃ group serves as a distinct NMR handle (¹⁹F NMR: approx. -63 ppm).

References

-

ChemicalBook. (2025). 2-(Trifluoromethoxy)phenylboronic acid Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2025).[1] 2-Fluoro-5-(trifluoromethyl)phenylboronic acid Product Sheet. Retrieved from

-

National Institutes of Health (NIH). (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from

-

Accela ChemBio. (2023).[1][2] 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid (CAS 1072944-17-2).[1][2][3][4][5][6][7][8][9] Retrieved from

-

CyclicPharma. (2025).[1][10] Catalog Entry: 2-hydroxy-3-(trifluoromethyl)phenylboronic acid. Retrieved from

-

MDPI Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

Sources

- 1. 184475-55-6,4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-(3-morpholinopropoxy)quinazoline Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 172823-13-1,Methyl (R)-3-Amino-4-methylpentanoate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid | CAS 1072944-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 52549-17-4,alpha-Methyl-5H-benzopyrano[2,3-b]pyridine-7-acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 872975-24-1,4-Methoxy-7-nitroindoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. 863971-12-4,MMAF-OME-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 1409971-87-4,9H-Carbazole-2,7-dicarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Potential

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is a specialized organic reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features—a boronic acid moiety ortho to a hydroxyl group and adjacent to a trifluoromethyl group—confer a distinct combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the applications of this versatile building block, with a focus on its role in carbon-carbon bond formation and the synthesis of complex molecules with therapeutic potential.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates, which can, in turn, improve their bioavailability.[1] The strategic placement of this electron-withdrawing group on the phenyl ring, combined with the directing and potentially chelating effects of the ortho-hydroxyl group, makes 2-hydroxy-3-(trifluoromethyl)phenylboronic acid a valuable tool for the synthesis of novel pharmaceuticals and advanced materials.[1]

Core Applications: A Versatile Building Block

The primary applications of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid can be broadly categorized into two main areas: palladium-catalyzed cross-coupling reactions and its use as a foundational scaffold in medicinal chemistry and drug discovery.

The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] Arylboronic acids are key reagents in this transformation, and 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is no exception. It serves as an effective coupling partner with a variety of aryl and heteroaryl halides or triflates to produce substituted biaryl systems.

The presence of both a hydroxyl and a trifluoromethyl group on the boronic acid influences its reactivity in Suzuki-Miyaura coupling. The electron-withdrawing nature of the trifluoromethyl group can impact the transmetalation step of the catalytic cycle. The ortho-hydroxyl group can participate in the reaction through intramolecular interactions, potentially influencing the reaction's regioselectivity and efficiency.

Below is a generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction utilizing a substituted phenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid, which can be adapted for 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. | The choice of palladium catalyst and ligand can significantly impact reaction efficiency and scope. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the boronic acid and the overall catalytic cycle. |

| Solvent | Toluene, Dioxane, DMF, with water | The solvent system affects the solubility of reactants and the reaction rate. |

| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |

Medicinal Chemistry and Drug Discovery: A Scaffold for Bioactive Molecules

The incorporation of fluorine-containing groups is a well-established strategy in drug design to modulate a molecule's pharmacological profile. [1]The trifluoromethyl group, in particular, can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. [1]Furthermore, its high lipophilicity can improve membrane permeability and subsequent bioavailability. [1] 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid serves as a valuable starting material for the synthesis of more complex molecules that can be screened for biological activity. The presence of the hydroxyl and boronic acid functionalities provides multiple points for further chemical modification, allowing for the generation of diverse chemical libraries. For instance, the hydroxyl group can be alkylated, acylated, or used as a directing group in subsequent reactions. The boronic acid moiety, after participating in a cross-coupling reaction, can be further functionalized if desired.

A hypothetical synthetic pathway illustrating the use of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid in the synthesis of a potential bioactive molecule is presented below.

A hypothetical synthetic pathway in drug discovery.

The unique substitution pattern of 2-hydroxy-3-(trifluoromethyl)phenylboronic acid can lead to the synthesis of compounds with novel biological activities. For instance, polymers containing substituted phenylboronic acid moieties have been investigated for the treatment of metabolic disorders. [3]

Physicochemical Properties and Reactivity Considerations

The reactivity of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is influenced by the electronic and steric effects of its substituents. A comparative analysis of related substituted phenylboronic acids can provide insights into its expected behavior.

| Compound | Key Features | Impact on Reactivity |

| 2-Hydroxyphenylboronic acid | Ortho-hydroxyl group | Can act as a directing group and participate in intramolecular hydrogen bonding. |

| 3-(Trifluoromethyl)phenylboronic acid | Meta-trifluoromethyl group | Strong electron-withdrawing effect can increase the Lewis acidity of the boron center. |

| 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid | Ortho-hydroxyl and adjacent trifluoromethyl group | A combination of steric hindrance from the ortho-substituents and strong electron-withdrawing effects. This may influence the rate of transmetalation in cross-coupling reactions. |

The acidity of the boronic acid is an important factor in its reactivity. The electron-withdrawing trifluoromethyl group is expected to increase the Lewis acidity of the boron atom. However, studies on analogous ortho-substituted (trifluoromethoxy)phenylboronic acids have shown that the ortho-substituent can also introduce steric hindrance, which may decrease the acidity compared to its meta and para isomers. [4]

Conclusion

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid moiety, a directing hydroxyl group, and a property-enhancing trifluoromethyl group makes it a valuable reagent for the construction of complex molecular architectures. While specific, detailed applications in the literature are still emerging, the principles outlined in this guide, based on the well-established chemistry of related compounds, provide a strong foundation for its successful utilization in research and development. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of such specialized reagents will undoubtedly play a crucial role in future innovations.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Frontiers in Bioengineering and Biotechnology. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

- Google Patents. Substituted phenyl boronic acid containing polymers and methods of use.

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available at: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)phenylboronic acid. Available at: [Link]

-

Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

Frontier Specialty Chemicals. 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid. Available at: [Link]

-

National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

-

Open Exploration Publishing. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Available at: [Link]

- Google Patents. Boronic acid-containing block copolymers for controlled drug delivery.

-

Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

-

Royal Society of Chemistry. ORGANIC CHEMISTRY. Available at: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Available at: [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

-

ResearchGate. Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:... Available at: [Link]

-

ACS Publications. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Available at: [Link]

-

Drug Hunter. Patents. Available at: [Link]

-

ChemBuyersGuide.com, Inc. Frontier Specialty Chemicals. Available at: [Link]

-

PubMed. Biaryl Synthesis by Ring-Opening Friedel-Crafts Arylation of 1,4-epoxy-1,4-dihydronaphthalenes Catalyzed by Iron Trichloride. Available at: [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use - Google Patents [patents.google.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential of 2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid

[1][2][3]

Executive Summary

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid (CAS: 1072944-17-2) represents a highly specialized pharmacophore in medicinal chemistry.[1][2][3] Unlike simple phenylboronic acids, this scaffold integrates three critical features: a boron "warhead" capable of reversible covalent bonding, a trifluoromethyl (

Its primary biological potential lies in Serine Protease Inhibition and Beta-Lactamase Inhibition (BLI) .[2][3] The electron-withdrawing nature of the

Chemical Biology & Mechanism of Action[4]

The Boron Warhead: Reversible Covalent Inhibition

The biological activity of this compound is driven by the boronic acid moiety's ability to transition from a trigonal planar (

-

Target: Active site Serine residues (e.g., Ser70 in Class A

-lactamases).[2][3] -

Mechanism: The nucleophilic serine oxygen attacks the boron atom, forming a stable tetrahedral adduct that mimics the high-energy transition state of substrate hydrolysis.

-

Role of

(Position 3): The trifluoromethyl group is a strong electron-withdrawing group (EWG).[2][3] Through inductive effects ( -

Role of 2-OH: The ortho-hydroxyl group can function as an intramolecular hydrogen bond donor/acceptor, potentially stabilizing the tetrahedral intermediate or interacting with the "oxyanion hole" residues in the enzyme active site.

Pathway Visualization: The Serine Trap

The following diagram illustrates the mechanism of inhibition against a generic Serine

Figure 1: Mechanism of Action.[2][3][5] The boronic acid acts as a transition state analog, trapping the catalytic serine in a tetrahedral complex.[6]

Therapeutic Potential & Applications[2][3][10][11]

Beta-Lactamase Inhibition (Antimicrobial Resistance)